

Mass Spectrometry Fragmentation Pattern of CAS 901555-98-4

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Compound of Interest

Compound Name: *Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate*
CAS No.: 901555-98-4
Cat. No.: B2421651

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Executive Summary & Chemical Identity

CAS 901555-98-4 corresponds to **Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate**, a substituted thiophene ester synthesized via the Gewald reaction.[1] This compound serves as a critical intermediate in the synthesis of pharmacologically active heterocyclic compounds, including potential anti-inflammatory and antimicrobial agents.

Accurate mass spectrometry characterization is essential for monitoring reaction progress (esterification/transesterification) and purity profiling. This guide compares the propyl ester with its common analog, the Ethyl ester (CAS 4815-24-1), highlighting the diagnostic mass shifts that allow for unambiguous identification.[2]

Property	Target Compound	Comparative Analog
Chemical Name	Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate	Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate
CAS Number	901555-98-4	4815-24-1
Formula	C ₁₀ H ₁₅ NO ₂ S	C ₉ H ₁₃ NO ₂ S
Monoisotopic Mass	213.0823 Da	199.0667 Da
[M+H] ⁺ Precursor	m/z 214.09	m/z 200.07

Experimental Protocol (LC-MS/MS)

To replicate the fragmentation data described below, the following standardized protocol is recommended. This setup ensures optimal ionization and reproducible fragmentation.

Chromatographic Conditions

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μm).
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes (The propyl ester is more lipophilic and will elute later than the ethyl ester).
- Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters

- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- Capillary Voltage: 3.5 kV.
- Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the primary ester cleavage and secondary ring fragmentation.

Fragmentation Analysis & Mechanism

The fragmentation of CAS 901555-98-4 follows a distinct pathway governed by the stability of the thiophene core and the lability of the ester group.[1]

Primary Pathway: Ester Cleavage

Upon collisional activation, the protonated precursor $[M+H]^+$ (m/z 214) undergoes a characteristic loss of the alkoxy group. For propyl esters, this typically occurs via two competing mechanisms:

- McLafferty-like Rearrangement: Transfer of a β -hydrogen from the propyl chain to the carbonyl oxygen, leading to the neutral loss of propene (42 Da).
 - Transition:
[\[1\]](#)
 - Product: 2-amino-4,5-dimethylthiophene-3-carboxylic acid (protonated).[1]
- Inductive Cleavage: Direct loss of the propoxy radical or propanol molecule (less common in even-electron ESI but possible as a neutral loss of propanol (60 Da) to form an acylium ion).
 - Transition:
[\[1\]](#)

Secondary Pathway: Decarboxylation & Core Fragmentation

The resulting acid ion (m/z 172) or acylium ion (m/z 154) further fragments:

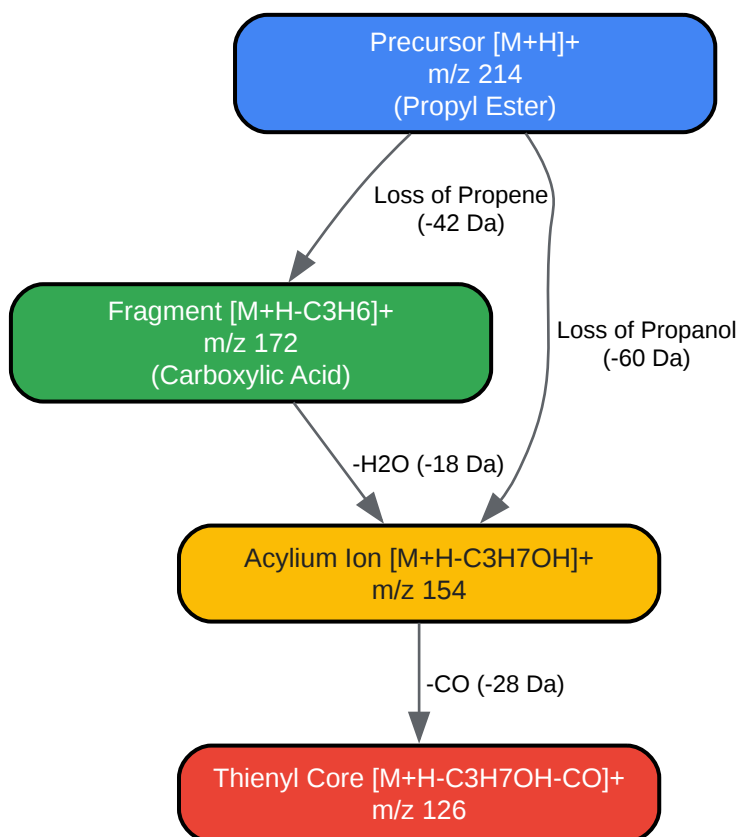
- Water Loss: The acid ion (m/z 172) loses water (-18 Da) to form the acylium ion m/z 154.
- Decarbonylation: The acylium ion loses carbon monoxide (CO, -28 Da) to generate the stable thienyl carbocation at m/z 126.[2]

Diagnostic Transitions Table

Precursor Ion (m/z)	Product Ion (m/z)	Neutral Loss	Proposed Identity	CE (eV)
214.1	172.1	-42 Da (Propene)	Carboxylic Acid Core	15
214.1	154.1	-60 Da (Propanol)	Acylium Ion	25
172.1	154.1	-18 Da (H ₂ O)	Dehydration Product	25
154.1	126.1	-28 Da (CO)	Thienyl Core	35

Visualization of Fragmentation Pathway

The following diagram illustrates the mechanistic pathway from the precursor ion to the stable core fragments.



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Caption: ESI+ fragmentation pathway of **Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate** showing primary ester cleavage.

Comparative Analysis: Propyl vs. Ethyl Ester

In drug development, switching ester groups (e.g., Ethyl to Propyl) is a common strategy to modulate lipophilicity.[2] Distinguishing these two requires analyzing the specific mass shifts.

Key Differentiators

- Precursor Shift: The Propyl ester (214) is +14 Da heavier than the Ethyl ester (200), corresponding to the extra methylene (-CH₂-) group.
- Common Fragment Ion: Both compounds collapse to the same carboxylic acid core at m/z 172 and acylium ion at m/z 154.
 - Propyl:
(Loss of 42)[2]
 - Ethyl:[1][3][4]
(Loss of 28)
 - Conclusion: The presence of m/z 172 in both spectra confirms the identical thiophene core, while the precursor mass confirms the ester identity.[2]

Feature	Propyl Ester (CAS 901555-98-4)	Ethyl Ester (CAS 4815-24-1)
Precursor [M+H] ⁺	214	200
Primary Neutral Loss	-42 (Propene)	-28 (Ethylene)
Core Fragment 1	m/z 172	m/z 172
Core Fragment 2	m/z 126	m/z 126
Retention Time	Later (More Lipophilic)	Earlier (Less Lipophilic)

References

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